1-Ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a unique combination of ethyl, iodo, isopropyl, and vinyl groups attached to the pyrazole ring, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by iodination and subsequent alkylation to introduce the ethyl and isopropyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
- Substituted pyrazoles with various functional groups.
- Epoxides and alkanes derived from the vinyl group .
Scientific Research Applications
1-Ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
1-Ethyl-4-iodo-1H-pyrazole: Similar in structure but lacks the isopropyl and vinyl groups.
3-Isopropyl-5-vinyl-1H-pyrazole: Similar but lacks the ethyl and iodo groups.
Uniqueness: 1-Ethyl-4-iodo-3-isopropyl-5-vinyl-1H-pyrazole stands out due to its combination of substituents, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C10H15IN2 |
---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
5-ethenyl-1-ethyl-4-iodo-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C10H15IN2/c1-5-8-9(11)10(7(3)4)12-13(8)6-2/h5,7H,1,6H2,2-4H3 |
InChI Key |
KSZWTKGNHXJHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(C)C)I)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.